5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of the difluoromethyl group in the molecule imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development. It can be used to study enzyme interactions and protein binding .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The presence of the difluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2-propylthiophene-3-carboxylic acid
- 5-(Methyl)-2-propylthiophene-3-carboxylic acid
- 5-(Ethyl)-2-propylthiophene-3-carboxylic acid
Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it distinct from its analogs and valuable in various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-propylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-2-3-6-5(9(12)13)4-7(14-6)8(10)11/h4,8H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLIBKFBQWTABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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